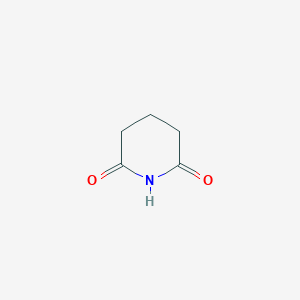
Glutarimide
Overview
Description
Glutarimide is an organic compound with the formula (CH2)3(CO)2NH . It is a white solid that forms upon dehydration of the amide of glutaric acid . This compound is sometimes called 2,6-piperidinedione . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .
Synthesis Analysis
The compound forms upon dehydration of the amide of glutaric acid . A this compound antibiotic, 9-methylstreptimidone, shows antiviral, antitumor, and antifungal activities . There are also studies on the synthesis of functionalized this compound using oxidative N-Heterocyclic Carbene Catalysis .
Molecular Structure Analysis
The molecular weight of this compound is 113.11 g/mol . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2, (H,6,7,8) . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Deamidation and isomerization are known to be among the most prevalent chemical modifications in long-lived human proteins . A liquid chromatography/mass spectrometry-based approach has been used for rapidly characterizing the isomeric products of Gln deamidation .
Physical And Chemical Properties Analysis
This compound is a white solid . It has a density of 1.2416 (rough estimate) . The melting point is 155-157 °C (lit.) . It is soluble in water, hot ethanol, and boiling benzene . It is insoluble in ether .
Scientific Research Applications
Metabolism and Degradation : Glutarimides have been studied for their metabolism and biological degradation. Kebrle and Hoffmann (1956) and (2005) explored the biological degradation of glutarimides in dogs, focusing on oxidative degradation processes (Kebrle & Hoffmann, 1956) (Kebrle & Hoffmann, 2005).
Pharmacological Applications : Some glutarimide derivatives, like bemegride, have been studied for their therapeutic applications, particularly as barbiturate antagonists (Shaw, 1957) (Shaw, 1957).
Biological Activity and Synthesis Methods : Popovic-Djordjevic et al. (2014) reviewed the biological activities of glutarimides, including their roles as androgen receptor antagonists, anti-inflammatory, and anxiolytics. The paper also discusses methods for synthesizing glutarimides (Popovic-Djordjevic et al., 2014).
Role in Immunology and Transplantation : DTCM-glutarimide, a novel piperidine derivative, has been studied for its role in inhibiting macrophage activation and suppressing graft rejection in transplant cases (Takeiri et al., 2011) (Takeiri et al., 2011).
Drug Transport through Cell Membranes : Michalska et al. (2000) suggested that the this compound moiety acts as a carrier molecule, facilitating the transport of biologically active substances through cell membranes (Michalska et al., 2000).
Chemokine Inhibition : Fox et al. (2005) identified that certain this compound derivatives inhibit chemokine activities, acting as anti-inflammatory agents (Fox et al., 2005).
Inhibition of Peptide Synthesis in Ribosomes : The impact of cycloheximide and related this compound antibiotics on peptide synthesis in reticulocyte ribosomes was explored by Obrig et al. (1971) (Obrig et al., 1971).
Antitumor and Antimetastatic Properties : Rajski and Shen (2010) discussed the multifaceted modes of action of this compound-containing polyketides with significant antitumor and antimetastatic effects (Rajski & Shen, 2010).
Action on Autonomic Ganglia : Patel et al. (1978) studied the ganglionic actions of newly synthesized this compound compounds, revealing their effects on the autonomic nervous system (Patel et al., 1978) (Patel et al., 1978).
Infrared Matrix Isolation and Theoretical Studies : The molecular structure and vibrational frequencies of this compound were investigated by Bieńko et al. (1997) using infrared matrix isolation and theoretical studies (Bieńko et al., 1997).
Antiproliferative Activity against Cancer Cells : Ge et al. (2021) characterized the antiproliferative activity of streptothis compound H against lung cancer cells, exploring its mechanism of action (Ge et al., 2021).
Synthesis and Antiviral Activities : Ji et al. (2010) synthesized novel this compound compounds and evaluated their antiviral activities, highlighting specific compounds with strong antiviral properties (Ji et al., 2010).
Mechanism of Action
Result of Action
Action Environment
Environmental factors, such as pH and protein binding, influence this compound’s stability and efficacy. Additionally, drug interactions may alter its effects.
Safety and Hazards
Glutarimide should be handled with care. Avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYXPMJDCCGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074452 | |
| Record name | Glutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121-89-7 | |
| Record name | Glutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutarimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutarimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Glutarimide?
A1: this compound has the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. []
Q2: Are there any notable structural features of this compound?
A2: Yes, this compound contains a six-membered ring with two carbonyl groups at positions 2 and 6, characteristic of the imide functional group. This structure contributes to its unique reactivity and potential for forming hydrogen bonds. [, ]
Q3: What spectroscopic data is available for characterizing this compound?
A3: Researchers utilize various spectroscopic techniques to characterize this compound, including Fourier-Transform Infrared (FT-IR) spectroscopy, Fourier-Transform Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide valuable information about the functional groups, bonding patterns, and overall structure of the molecule. [, , ]
Q4: What are some common synthetic methods for preparing this compound and its derivatives?
A4: Glutarimides can be synthesized through various methods, including:
- Reaction of dicarboxylic acids with ammonia or primary amines: This classic approach involves the condensation reaction between glutaric acid and the desired amine, followed by cyclization and dehydration to form the this compound ring. []
- Cyclization reactions: Several cyclization strategies utilize precursors like amido-acids, diamides, dinitriles, and amido-esters to construct the six-membered this compound ring. []
- Michael addition: This reaction involves the addition of active methylene compounds to methacrylamide or conjugated amides, leading to the formation of substituted glutarimides. []
Q5: How does the this compound ring influence the reactivity of its derivatives?
A5: The this compound ring exerts significant influence on the reactivity of its derivatives, particularly in reactions involving the nitrogen atom or the carbonyl groups. For instance, the presence of the imide group can enhance the acidity of adjacent protons, making them more susceptible to deprotonation by strong bases. [, ]
Q6: How does the Thorpe-Ingold effect impact the reactivity of glutarimides?
A6: Studies investigating the reaction of substituted glutarimides with aryllithiums demonstrate the influence of the Thorpe-Ingold effect on both the tautomeric equilibrium and regioselectivity of the process. Increased substitution on the this compound ring favors the formation of hydroxy lactams over keto amides. [, ]
Q7: What are some of the known biological activities of this compound derivatives?
A7: this compound derivatives exhibit a wide range of biological activities, including:
- Androgen receptor antagonists: Some glutarimides can bind to androgen receptors and block their activity, potentially useful in treating prostate cancer. []
- Anti-inflammatory agents: Certain glutarimides demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. [, ]
- Anxiolytics: Several this compound derivatives, like buspirone, are used clinically as anxiolytics to alleviate anxiety symptoms. [, ]
- Antibacterial agents: Some glutarimides possess antibacterial activity against various bacterial strains. [, ]
- Tumor suppressing agents: Research suggests that certain this compound derivatives may inhibit tumor growth and proliferation. [, ]
Q8: How do this compound antibiotics exert their biological effects?
A8: this compound antibiotics, such as cycloheximide, exert their biological effects by inhibiting protein synthesis in eukaryotic cells. They bind to the ribosome, specifically the 60S ribosomal subunit, interfering with the translocation step of protein synthesis. This mechanism of action makes them potent inhibitors of cell growth and proliferation. [, , ]
Q9: How does the structure of this compound relate to its biological activity?
A9: The structure of this compound plays a crucial role in its biological activity. Studies have shown that the intact imide group (OC-NH-CO) and the substituents at the alpha or beta positions on the ring significantly influence the molecule's pharmacological properties. [, , ]
Q10: Are there any known cases of resistance to this compound antibiotics?
A10: Yes, resistance to this compound antibiotics has been observed, primarily due to mutations in the ribosomal proteins or rRNA that prevent the drug from binding effectively to its target. Cross-resistance among different this compound antibiotics is also possible, as they share a similar mechanism of action. [, ]
Q11: How is computational chemistry employed in this compound research?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of this compound and its derivatives. Techniques such as density functional theory (DFT) calculations and molecular docking simulations provide insights into:
- Electronic properties: Determining electron density distribution, dipole moments, and other electronic properties of this compound derivatives. [, ]
- Conformation analysis: Identifying the most stable conformations of this compound and its derivatives, which is crucial for understanding their interactions with biological targets. []
- Structure-activity relationship (SAR) studies: Exploring the relationship between the structure of this compound derivatives and their biological activity, aiding in the design of new and improved drugs. [, ]
- Drug-target interactions: Modeling the interactions between this compound derivatives and their biological targets, providing insights into the mechanism of action and guiding drug optimization. [, ]
Q12: Can computational models predict the activity of novel this compound derivatives?
A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models, developed using computational methods and experimental data, can predict the activity of novel this compound derivatives. These models correlate molecular descriptors with biological activity, enabling researchers to prioritize the synthesis and evaluation of promising compounds. []
Q13: What are the challenges associated with formulating and delivering this compound-based drugs?
A13: this compound-based drugs may present challenges related to solubility, stability, and bioavailability. Researchers are exploring various formulation strategies, such as prodrug approaches and nanoparticle-based delivery systems, to overcome these challenges and improve the therapeutic efficacy of these compounds. [, ]
Q14: What are the future directions for this compound research?
A14: Future research on this compound and its derivatives will likely focus on:
- Developing more potent and selective analogs: Optimizing the structure of this compound derivatives to enhance their potency against specific targets while minimizing off-target effects. [, ]
- Overcoming drug resistance: Investigating novel strategies to circumvent or overcome resistance mechanisms to this compound antibiotics. [, ]
- Exploring new therapeutic applications: Identifying new therapeutic targets and applications for this compound derivatives beyond their current uses. []
- Understanding their environmental impact: Evaluating the environmental fate and effects of this compound-based drugs and developing strategies to minimize their potential impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)



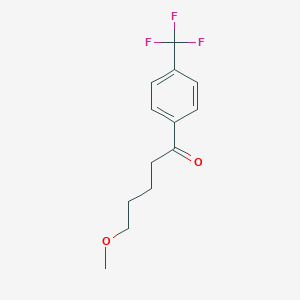

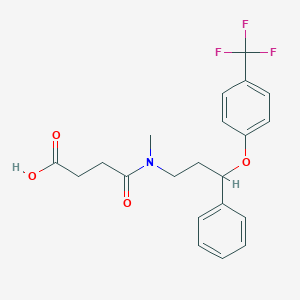



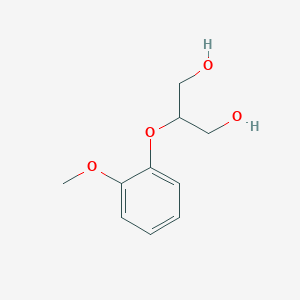
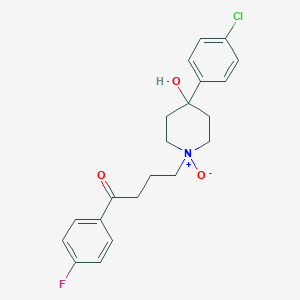
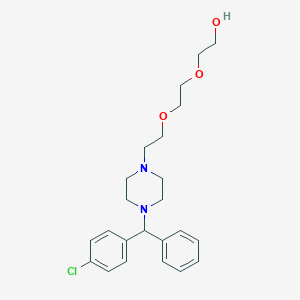
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)